![molecular formula C13H9F3N4S B216857 N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide CAS No. 105694-32-4](/img/structure/B216857.png)
N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide
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Overview
Description
N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide is a natural product found in Cylindrospermum muscicola with data available.
Scientific Research Applications
Chemoenzymatic Transformations
The compound has applications in chemoenzymatic transformations. A study highlighted the use of related compounds in the chemoenzymatic conversion to (-)-osmundalactone, an aglycone of osmundalin, demonstrating the potential for synthesizing complex organic molecules (Saotome, Ono, & Akita, 2001).
Asymmetric Synthesis
These compounds are significant in asymmetric synthesis, particularly in creating long-chain and polycyclic polypropanoate fragments. The study by Marchionni and Vogel (2001) describes a non-iterative method starting from ethylidenebis[3,5-dimethylfuran], illustrating the utility of these compounds in producing complex molecular architectures (Marchionni & Vogel, 2001).
Structural Studies and Synthetic Schemes
In structural studies and synthetic schemes, these compounds play a role in forming key intermediates. Munigela et al. (2009) investigated an impurity formed during the synthesis of Telithromycin derivatives, underlining the compound's role in complex synthetic processes (Munigela et al., 2009).
Cytotoxicity Assays
Compounds in this class have been used in cytotoxicity assays. Meilert et al. (2004) synthesized polyketide spiroketals, which were later assessed for their cytotoxicity towards various cancer cell lines, indicating the potential biomedical applications of these compounds (Meilert, Pettit, & Vogel, 2004).
properties
CAS RN |
105694-32-4 |
---|---|
Product Name |
N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
Molecular Formula |
C13H9F3N4S |
Molecular Weight |
822.1 g/mol |
IUPAC Name |
N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C45H75NO12/c1-28-15-18-34(49)23-35-13-12-14-36(57-35)24-40(54-9)37(26-47)41(55-10)25-39(53-8)32(5)45(58-42(51)20-16-28)33(6)43(52)29(2)17-19-38(50)31(4)44(56-11)30(3)21-22-46(7)27-48/h12-13,15-16,20-22,27,29-37,39-41,43-45,47,49,52H,14,17-19,23-26H2,1-11H3/b20-16+,22-21+,28-15+/t29-,30-,31+,32-,33+,34+,35+,36+,37-,39-,40+,41+,43+,44-,45?/m1/s1 |
InChI Key |
DSHVEBDLSYMWSX-LMNYZVDHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H]([C@@H]([C@H](C[C@@H]2CC=C[C@H](O2)C[C@H](C/C=C(/C=C/C(=O)OC1[C@@H](C)[C@H]([C@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)CO)OC)OC |
SMILES |
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC |
Canonical SMILES |
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC |
synonyms |
16,34-deepoxy-34-hydroxyscytophycin B scytophycin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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